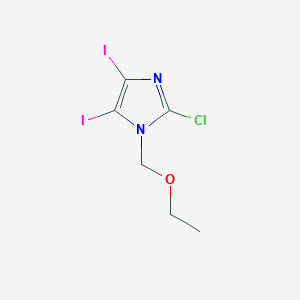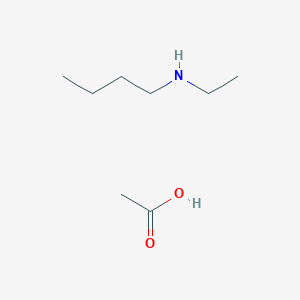
1-Butanamine, N-ethyl-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanamine, N-ethyl-, acetate is an organic compound with the molecular formula C6H15N. It is also known by other names such as Butylamine, N-ethyl-; Butylethylamine; Ethylbutylamine; N-Butyl-N-ethylamine; N-Butylethylamine; N-Ethyl-n-butylamine; N-Ethylbutanamine; N-Ethylbutylamine; N-Ethyl-normal-butylamine; Ethyl-n-butylamine; and N-n-Butylethylamine . This compound is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair.
Méthodes De Préparation
1-Butanamine, N-ethyl-, acetate can be synthesized through various methods. One common method involves the reduction of nitriles, amides, and nitro compounds using reducing agents such as lithium aluminum hydride (LiAlH4). Another method is the nucleophilic substitution (S_N2) reaction of alkyl halides with ammonia or other amines . Industrial production methods often involve the reaction of ammonia and alcohols over alumina .
Analyse Des Réactions Chimiques
1-Butanamine, N-ethyl-, acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of nitriles, amides, and nitro compounds to amines.
Substitution: Nucleophilic substitution reactions with alkyl halides can produce various alkylated amines. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4), alkyl halides, and ammonia. Major products formed from these reactions include primary, secondary, and tertiary amines.
Applications De Recherche Scientifique
1-Butanamine, N-ethyl-, acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in the study of biological processes and as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of drugs.
Mécanisme D'action
The mechanism of action of 1-Butanamine, N-ethyl-, acetate involves its interaction with molecular targets and pathways in biological systems. As an amine, it can engage in hydrogen bonding and other interactions with biological molecules. The specific molecular targets and pathways involved depend on the context of its use, such as in pharmaceuticals or as a reagent in chemical reactions .
Comparaison Avec Des Composés Similaires
1-Butanamine, N-ethyl-, acetate can be compared with other similar compounds, such as:
1-Butanamine: A primary amine with a similar structure but without the ethyl group.
N-Ethylethanamine: A secondary amine with a similar structure but with a shorter carbon chain.
1-Butanol: An alcohol with a similar carbon chain length but different functional group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
205490-75-1 |
|---|---|
Formule moléculaire |
C8H19NO2 |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
acetic acid;N-ethylbutan-1-amine |
InChI |
InChI=1S/C6H15N.C2H4O2/c1-3-5-6-7-4-2;1-2(3)4/h7H,3-6H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
KVMHXDIXCIWTCI-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCC.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)
![Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-](/img/structure/B14245343.png)

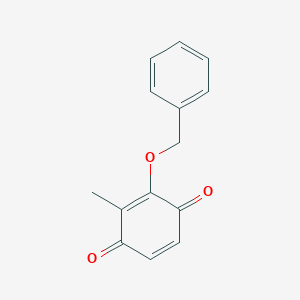

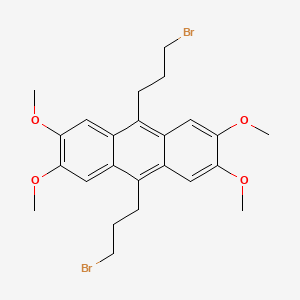
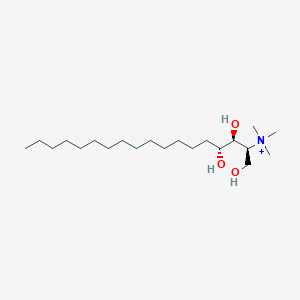
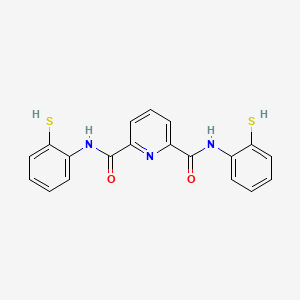
![Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14245383.png)
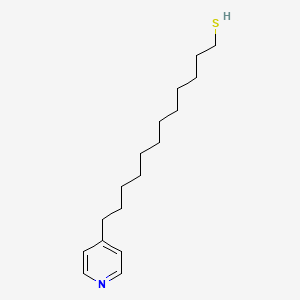
![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
